molecular formula C11H9NO2 B1266555 2-Furanilide CAS No. 1929-89-1

2-Furanilide

Cat. No. B1266555
CAS RN: 1929-89-1
M. Wt: 187.19 g/mol
InChI Key: XHVDWCKBZSFUDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-furanilide and its derivatives involves multi-component reactions and catalytic processes. One approach describes the multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, using a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. This process occurs smoothly in dry CH2Cl2 at ambient temperature, leading to various substituted furans (Sayahi et al., 2015). Additionally, the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization, is another method for synthesizing 2,3-disubstituted benzo[b]furans under mild conditions (Yue et al., 2005).

Scientific Research Applications

Microbial Degradation and Industrial Applications

Microbial degradation of furanic compounds, including derivatives related to 2-Furanilide, has significant scientific interest. These compounds, found in nature and human-processed foods, are metabolized by various microorganisms, primarily Gram-negative aerobic bacteria. The enzymes involved in the degradation pathways of furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) have promising industrial applications, such as biodetoxification of lignocellulosic hydrolysates and producing value-added compounds like 2,5-furandicarboxylic acid (Wierckx, Koopman, Ruijssenaars, & de Winde, 2011).

Biomass-Derived C6-Furanic Chemicals in Sustainable Energy

The use of biomass-derived C6-furanic platform chemicals, which includes compounds related to 2-Furanilide, is integral in sustainable biomass processing. These chemicals are pivotal in developing practical applications and materials science. Their chemical reactivity, including oxidation and reduction processes, is essential in producing efficient fuels and materials for various applications (Kucherov, Romashov, Galkin, & Ananikov, 2018).

Role in Combustion Chemistry and Biofuel Research

Furanic fuels, which are related to 2-Furanilide, have been studied for their potential as next-generation bio-derived fuels. Their combustion chemistry is crucial in understanding their role in generating particulate matter, which is a significant factor in assessing their viability as sustainable fuels. The study of their low- to moderate-temperature oxidation chemistry provides insights into their potential emissions and toxicological impacts (Tran et al., 2017).

Development of Sustainable Materials

The transformation of bio-based compounds, including derivatives of 2-Furanilide, into sustainable materials is a growing area of research. For instance, the synthesis of copolyesters containing both terephthalic and furanic units from bio-based ethyl 2-furoate demonstrates the potential of these compounds in developing new, sustainable materials (Abid, Kamoun, Gharbi, & Fradet, 2008).

Sensing and Detection Applications

Furanilide derivatives have applications in sensing and detection. For example, molecularly imprinted polymers designed for selective detection of furfural (2-FAL) in aqueous solutions, such as food safety applications, demonstrate the versatility of these compounds in developing sensitive and specific detection methods (Pesavento, Cennamo, Alberti, Marchetti, & Zeni, 2019).

properties

IUPAC Name

N-phenylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVDWCKBZSFUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075160
Record name 2-Furanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Furanilide

CAS RN

1929-89-1
Record name N-Phenyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1929-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxamide, N-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanilide
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Record name 2-Furanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of N,N'-bis[2,3-bis(acetyloxy)propyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide (8.73 g, 10 mmol) in N,N-dimethylacetamide (30 mL), was added in drops tetrahydro-2-furancarbonyl chloride (1.8 g, 13 mmol) (prepared as in part A of Example 18) at 0°-5°. After the addition, the mixture was stirred at 0°-5° for 0.5 hour, then at room temperature for 20 hours. Nitrogen gas was purged through the solution for 0.25 hour, and the N,N-dimethylacetamide was removed in vacuo at 40°. The residue was dissolved in ethyl acetate (200 mL), and the solution was washed successively with cold aqueous sodium bicarbonate (2×50 mL), water (2×50 mL) and saturated sodium chloride (2×50 mL). After drying over sodium sulfate, the solvent was removed in vacuo to obtain the title B furanilide as an off-white foamy material (9.27 g, crude). The crude product (7.2 g), upon purification by column chromatography over silica gel (mobile phase: hexane/ethyl acetate) furnished N,N'-bis[2,3-bis (acetyloxy)propyl]-2,4,6-triiodo-5-[[(tetrahydro-2-furanyl)carbonyl]amino]-1,3-benzenedicarboxamide (6.19 g), m.p. 101°-104°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-phenyl furamide was prepared by adding to a mixture of aniline (23.3 g; 250 mmol) and triethylamine (25.3 g; 250 mmol) in dichloromethane slowly 32.6 g (250 mmol) of 2-furoyl chloride, while maintaining the temperature at -10° C. The product obtained was washed with diluted hydrochloric acid and water, dried with magnesium sulphate and evaporated. The product so obtained was than triturated with hexane and filtered. 39.3 g (84% yield of product was recovered.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JR Willard, CS Hamilton - Journal of the American Chemical …, 1951 - ACS Publications
… Repeated attempts to condense 2-furanilide with chloral have been unsuccessful; however, reaction of N,N-diethyl-2-furamide(X) with chloral by a modification of the procedure of …
Number of citations: 9 pubs.acs.org
V Hahn, Ž Stojanac, D Emer - Croatica Chemica Acta, 1955 - hrcak.srce.hr
… It was found that substitution takes place in both the benzene and furan nuclei, when 2-furanilide (I)2 is brominated with three molecules ~f bromine, and a well crystallized dibromo-product …
Number of citations: 2 hrcak.srce.hr
HM Singleton, WR Edwards Jr - Journal of the American Chemical …, 1938 - ACS Publications
… , this indicated the presence of 2-furanilide in the 2benzoylaminofuran. The method employed lacks quantitative accuracy; but the proportion of 2-furanilide was probably about 3%. …
Number of citations: 32 pubs.acs.org
T Sasaki, T Yoshioka, I Izure - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
C-(5-Nitro-2-furyl)-N-phenylnitrone (I) was prepared from 5-nitro-2-furfural and phenylhydroxylamine in an 80% yield. The 1,3-dipolar cycloaddition reactions of I with various olefins …
Number of citations: 8 www.journal.csj.jp
T Sasaki, T Yoshioka - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… were collected and recrystallized from a mixture of benzene and petroleum ether to give 0.24 g (50%) of 5-nitro-2-furanilide.8) The filtrate was made alkaline with sodium carbonate and …
Number of citations: 11 www.journal.csj.jp
HP Thomas, CL Wilson - Journal of the American Chemical …, 1951 - ACS Publications
… Repeated attempts with 2-furanilide with chloral havebeen unsuccessful. The first furan analog of DDT, l,l-bis-(5-carbomethoxyfuryl-2)-2,2,2-trichloroethane, has been prepared by …
Number of citations: 18 pubs.acs.org
AA Tomilenko, TA Bul'bak, TY Timina, EO Shaparenko… - Marine Geology, 2022 - Elsevier
In this study, the composition of fluid inclusions in minerals from polymetallic sulfide deposits Ashadze-1, Semenov-2, Krasnov, Rainbow and from the Lost City carbonate structures of …
Number of citations: 3 www.sciencedirect.com
L Mörén, J Qvarnström, M Engqvist, R Afshin-Sander… - Talanta, 2019 - Elsevier
… Although analogue-specific impurities such as acetanilide, acrylanilide, and 2-furanilide were identified, they contained no method-related information. However, analogue-specific …
Number of citations: 25 www.sciencedirect.com
R Kumar, BS Parmar, S Walia, S Saha - Nutrient use efficiency: from …, 2015 - Springer
The explosive expansion of human activity during the last two centuries through industrial and agricultural pursuits has resulted in massive changes in the nitrogen (N) cycle of the planet…
Number of citations: 27 link.springer.com
NA HASSAN - 2023 - cloud.uobasrah.edu.iq
Domain: Eukaryota Kingdom: Plantae Phylum: Spermatophyta Subphylum: Angiospermae Class: Dicotyledonae Order: Scrophulariales Family: Orobanchaceae Genus: Orobanche …
Number of citations: 0 cloud.uobasrah.edu.iq

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